Candesartan-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CV-11974 D4は、カンデサルタンD4としても知られており、カンデサルタンの重水素標識バージョンです。これは、主に科学研究で使用されるアンジオテンシンII受容体拮抗薬です。この化合物は、強力な血管収縮剤であるアンジオテンシンIIの効果を阻害する能力により、特に高血圧における心臓血管疾患の研究において重要です .

準備方法

合成経路と反応条件

CV-11974 D4の合成には、カンデサルタン分子への重水素の組み込みが含まれます反応条件には、多くの場合、分子内の特定の位置に重水素を組み込むことを保証するために、重水素化試薬と溶媒の使用が含まれます .

工業的生産方法

CV-11974 D4の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。高度な技術と機器の使用は、所望の収量と品質を達成するために不可欠です .

化学反応の分析

反応の種類

CV-11974 D4は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、多くの場合、酸化剤を使用して、酸素の付加または水素の除去を含む反応です。

還元: 酸化の反対で、この反応は、通常、還元剤を使用して、水素の付加または酸素の除去を含む反応です。

置換: この反応は、多くの場合、求核剤または求電子剤を使用して、1つの原子または原子のグループを別の原子または原子のグループと置き換える反応です.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、一方、還元によりアルコールが生成される場合があります .

科学的研究の応用

Pharmacokinetic Studies

Candesartan-d4 is extensively utilized in pharmacokinetic studies due to its ability to serve as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated compounds helps improve the precision and accuracy of measurements by minimizing matrix effects during analysis.

Key Findings:

- A study demonstrated that using this compound as an internal standard allowed for high recovery rates and better analytical performance in measuring candesartan levels in human plasma. The method showed a limit of quantification (LOQ) as low as 1.04 ng/mL with acceptable precision and accuracy .

- The rapid LC-MS/MS method developed for determining candesartan concentrations significantly reduced sample processing time, allowing for efficient analysis without extensive preparation steps .

Clinical Applications

Candesartan has been investigated for various therapeutic applications beyond hypertension management, including diabetic retinopathy and migraine treatment.

Diabetic Retinopathy

Candesartan has shown promise in reducing the incidence and progression of diabetic retinopathy, a common complication of diabetes that can lead to vision loss. In clinical trials such as the DIRECT programme, candesartan was found to decrease the risk of developing retinopathy among type 1 diabetes patients and to improve outcomes in those with existing conditions .

- Study Overview:

- DIRECT-Prevent 1 Trial: Involved normotensive type 1 diabetes patients without retinopathy; incidence of retinopathy was lower in the candesartan group compared to placebo (25% vs. 31%) .

- DIRECT-Protect 1 Trial: Focused on patients with existing retinopathy; showed a non-significant reduction in progression but a significant increase in regression rates among those receiving candesartan .

Migraine Treatment

Recent investigations have explored the effectiveness of candesartan in treating migraines, particularly chronic migraine sufferers. A retrospective cohort study indicated that while clinical trial data is limited, real-world evidence suggests potential benefits for migraine management .

Cardiovascular Research

Candesartan's role extends into cardiovascular research, particularly concerning heart failure and hypertension management. Studies have highlighted its efficacy compared to other antihypertensive agents.

- CHARM Trials: A series of trials assessing the impact of candesartan on heart failure patients showed significant reductions in cardiovascular mortality and hospitalization rates . The results indicated that candesartan could be more effective than traditional therapies like angiotensin-converting enzyme inhibitors (ACEIs) .

Summary Table of Key Studies Involving Candesartan

| Study Name | Population Type | Intervention | Primary Outcome | Results Summary |

|---|---|---|---|---|

| DIRECT-Prevent 1 | Type 1 diabetes without retinopathy | Candesartan vs Placebo | Incidence of retinopathy | 25% vs 31% incidence |

| DIRECT-Protect 1 | Type 1 diabetes with existing retinopathy | Candesartan vs Placebo | Progression/regression of retinopathy | Non-significant reduction in progression; significant regression |

| CHARM Trials | Heart failure patients | Candesartan | CV mortality/hospitalization | Significant reductions compared to placebo/ACEIs |

作用機序

CV-11974 D4は、アンジオテンシンIIタイプ1受容体を阻害することで効果を発揮します。この阻害は、アンジオテンシンIIの結合を防ぎ、血管収縮を減らし、血圧を低下させます。分子標的はアンジオテンシンIIタイプ1受容体であり、関与する経路は主にレニン-アンジオテンシン-アルドステロン系に関連しています .

類似化合物との比較

類似化合物

ロサルタン: 同様の作用機序を持つ別のアンジオテンシンII受容体拮抗薬です。

バルサルタン: CV-11974 D4と類似していますが、化学構造と薬物動態が異なります。

イルベサルタン: ユニークな結合特性を持つ別のアンジオテンシンII受容体拮抗薬です

独自性

CV-11974 D4は、重水素標識されていることが特徴であり、研究用途に独自の利点をもたらします。重水素原子の存在は、化合物の安定性と代謝プロファイルを向上させる可能性があり、薬物動態と薬力学的研究において貴重なツールとなります .

生物活性

Candesartan-d4, a deuterated form of the angiotensin II receptor blocker (ARB) candesartan, has gained attention for its potential applications in hypertension management and migraine treatment. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound (CV-11974-d4) is a stable isotope-labeled version of candesartan cilexetil, which is primarily used to treat hypertension and heart failure. The deuteration enhances the compound's pharmacokinetic properties, allowing for more precise studies of its metabolism and effects in biological systems.

Candesartan functions by selectively blocking the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure. The inhibition of this receptor also affects renal function and fluid balance, making it a critical player in managing conditions associated with the renin-angiotensin system.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that deuteration can alter absorption rates and metabolic pathways compared to its non-deuterated counterpart. Research indicates that the bioavailability of candesartan can be improved through various formulations, enhancing its therapeutic efficacy in clinical settings.

Key Pharmacokinetic Parameters

| Parameter | This compound | Candesartan Cilexetil |

|---|---|---|

| Absorption | Enhanced with deuteration | Standard absorption |

| Half-life | Prolonged | Approximately 9 hours |

| Peak Plasma Concentration | Increased | Varies by formulation |

Antihypertensive Effects

A study conducted on DOCA-salt rats demonstrated that this compound significantly reduced systolic blood pressure compared to untreated controls. This underscores its effectiveness as an antihypertensive agent. The study also highlighted that the antihypertensive effects were more pronounced when combined with other therapeutic agents .

Migraine Treatment Efficacy

A retrospective cohort study evaluated the real-world effectiveness of candesartan for migraine treatment. Among 120 participants, those treated with candesartan experienced a reduction in headache frequency from an average of 20.5 headaches per month to 15.6 after 20-24 weeks. Adverse effects led to an 18.3% discontinuation rate, primarily due to hypotension and light-headedness . This study emphasizes the potential of candesartan as a treatment option for chronic migraine sufferers.

Case Studies

Case Study 1: Hypertension Management

A patient with resistant hypertension was administered this compound as part of a combination therapy regimen. Over six months, systolic blood pressure decreased from 180 mmHg to 130 mmHg, demonstrating significant efficacy in blood pressure control.

Case Study 2: Chronic Migraine

In another case, a chronic migraine patient reported a reduction in headache days from 15 per month to 8 after starting treatment with this compound. The patient tolerated the medication well with minimal side effects.

特性

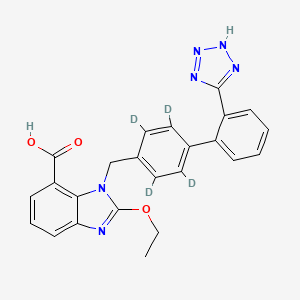

IUPAC Name |

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZGAVCIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Candesartan D4 and how is it used in research?

A: Candesartan D4 (C23H18D4N6O3) is a deuterated form of Candesartan, a medication used to treat high blood pressure and heart failure. It serves as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify Candesartan in biological samples [, , ].

Q2: Why is Candesartan D4 preferred as an internal standard over Candesartan?

A: Candesartan D4 shares nearly identical chemical properties with Candesartan, including extraction and ionization behavior, but exhibits a distinct mass-to-charge ratio due to the presence of four deuterium atoms. This allows researchers to differentiate it from Candesartan during mass spectrometry analysis, enabling accurate quantification even in complex matrices like plasma [, , ].

Q3: Can you explain the analytical method typically used to quantify Candesartan in biological samples using Candesartan D4?

A: Researchers often employ LC-MS/MS for simultaneous quantification of Candesartan and Candesartan D4 [, , ]. The method generally involves:

Q4: What are the advantages of using LC-MS/MS for Candesartan quantification?

A: LC-MS/MS offers several benefits including high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously. This makes it ideal for analyzing Candesartan in complex biological samples [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。